4-Bromo-2-methoxybenzoyl chloride
Overview
Description
4-Bromo-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Bromo-2-methoxybenzoyl chloride is an organic compound that serves as a key intermediate in various chemical reactions . It is primarily used in the synthesis of other compounds, particularly in pharmaceutical research . The primary targets of this compound are the reactant molecules in these synthesis reactions.
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in substitution reactions . In these reactions, the chloride group (-Cl) on the benzoyl moiety is replaced by the nucleophile . This results in the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific synthesis process. For instance, it can be used in the synthesis of γ-secretase modulators . The exact pathways and their downstream effects would depend on the specific reactions and the compounds being synthesized.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through its reactions with nucleophiles . These reactions can lead to a wide range of molecular and cellular effects, depending on the specific compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction conditions, such as temperature and pH, can significantly affect the compound’s reactivity and stability . Therefore, it is typically stored in a dry, cool environment and handled under controlled conditions to prevent premature reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the bromination of 2-methoxybenzoyl chloride. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters, facilitated by palladium catalysts.
Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Major Products:
Substitution Products: Amides, esters, or thioesters.
Coupling Products: Biaryl compounds.
Reduction Products: Alcohols or hydrocarbons.
Scientific Research Applications
4-Bromo-2-methoxybenzoyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the preparation of biologically active molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
2-Bromobenzoyl chloride: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Bromo-2-hydroxybenzoyl chloride: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
4-Methoxybenzoyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 4-Bromo-2-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
Properties
CAS No. |
5213-16-1 |
---|---|
Molecular Formula |
C10H8ClN4OP |
Molecular Weight |
266.62 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChI Key |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.